molecular formula C21H15IN4O8 B11689184 N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide

N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide

Cat. No.: B11689184
M. Wt: 578.3 g/mol
InChI Key: FZAJDQSJJBFOMZ-FOKLQQMPSA-N
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Description

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including nitro, methoxy, hydroxy, and iodo groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone: The reaction between 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde and 3-hydroxy-4-iodobenzohydrazide under acidic or basic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate undergoes a condensation reaction to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The iodo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The nitro groups may participate in redox reactions, while the iodo group can facilitate binding to iodine-sensitive targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-4-fluorobenzohydrazide
  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-hydroxybenzohydrazide
  • N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylene]nicotinohydrazide

Uniqueness

N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of nitro, methoxy, hydroxy, and iodo groups in a single molecule provides a versatile platform for various chemical transformations and biological interactions.

Properties

Molecular Formula

C21H15IN4O8

Molecular Weight

578.3 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-3-hydroxy-4-iodobenzamide

InChI

InChI=1S/C21H15IN4O8/c1-33-20-8-12(11-23-24-21(28)13-3-5-15(22)17(27)9-13)2-6-19(20)34-18-7-4-14(25(29)30)10-16(18)26(31)32/h2-11,27H,1H3,(H,24,28)/b23-11+

InChI Key

FZAJDQSJJBFOMZ-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)I)O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)I)O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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